Bromperidol

Catalog No.
S522148
CAS No.
10457-90-6
M.F
C21H23BrFNO2
M. Wt
420.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromperidol

CAS Number

10457-90-6

Product Name

Bromperidol

IUPAC Name

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C21H23BrFNO2

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2

InChI Key

RKLNONIVDFXQRX-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

bromoperidol, bromperidol, bromperidol hydrochloride, bromperidol, 82Br-labeled, C-C 2489-21, Impromen, R 11,333, Tesoprel

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F

Description

The exact mass of the compound Bromperidol is 419.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759275. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Dopamine Function in the Brain

Bromperidol acts as a dopamine D2 receptor antagonist. This means it blocks the action of dopamine, a neurotransmitter, at these receptors. Researchers use bromperidol to study the role of dopamine in various brain functions, including:

  • Motor control: Blocking dopamine D2 receptors can lead to movement disorders like tardive dyskinesia. Studying these effects in animals treated with bromperidol helps researchers understand the role of dopamine in normal movement Source: Behavioural and pharmacological studies of the dopamine D2 receptor antagonist sulpiride in the reserpine model of parkinsonism:
  • Reward and motivation: Dopamine is implicated in reward processing and motivation. Researchers use bromperidol to investigate how blocking dopamine receptors affects reward-seeking behavior in animal models Source: Attenuation of the rewarding effects of amphetamine by dopamine D2 receptor antagonists in the rat:
  • Learning and memory: Dopamine also plays a role in learning and memory. Studies using bromperidol can shed light on how dopamine receptor blockade affects these cognitive processes Source: Modulation of learning and memory by dopamine D2 receptors

Investigating Schizophrenia and Psychosis

Schizophrenia is a complex mental health disorder with abnormal dopamine activity in the brain. Bromperidol's ability to block dopamine D2 receptors makes it a valuable tool for researchers to study the mechanisms underlying schizophrenia and test potential new antipsychotic medications.

  • Animal models of schizophrenia: Researchers use drugs like bromperidol to induce schizophrenia-like symptoms in animals. This allows them to study the effects of potential antipsychotic drugs and understand the disease process better Source: Bromperidol-induced changes in prepulse inhibition of the acoustic startle reflex in rats: a potential model for antipsychotic drug action
  • Understanding response to antipsychotic treatment: By studying how patients with schizophrenia respond to bromperidol compared to other antipsychotics, researchers can gain insights into the effectiveness and mechanism of action of different medications Source: Different effects of haloperidol and bromperidol on cognition in patients with schizophrenia:

Important Note

Bromperidol is not a first-line treatment for schizophrenia due to the availability of safer and more effective medications. Its use in research helps scientists develop better treatment options.

Studying Neurodegenerative Disorders

Some neurodegenerative diseases like Parkinson's disease involve changes in dopamine function. Researchers use bromperidol to investigate the role of dopamine in these disorders and explore potential therapeutic targets.

  • Parkinson's disease models: Bromperidol's ability to induce parkinsonian-like symptoms in animals allows researchers to study the disease and test potential neuroprotective treatments Source: The dopamine D2 receptor antagonist remoxipride (MDL 7-277X) reverses parkinsonian motor deficits and evokes striatal dopamine release in MPTP-treated monkeys:
  • Understanding dopamine receptor subtypes: By studying the specific effects of bromperidol on different dopamine receptor subtypes, researchers can design drugs that target specific dopamine pathways for better treatment of neurodegenerative diseases Source: The role of dopamine D2 receptors in extrapyramidal side effects of antipsychotics:

Bromperidol is a typical antipsychotic medication belonging to the butyrophenone class, primarily used in the treatment of schizophrenia and other psychotic disorders. It was first developed by Janssen Pharmaceutica in 1966 and is marketed under various brand names, including Bromidol and Impromen. The chemical structure of bromperidol is characterized by its formula C21H23BrFNO2C_{21}H_{23}BrFNO_2 and a molecular weight of approximately 420.322 g/mol. Its IUPAC name is 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, indicating its complex aromatic and heterocyclic structure .

  • Bromperidol's mechanism of action is not fully understood but is believed to involve blocking dopamine D2 receptors in the brain []. This disrupts dopamine signaling, which is thought to be overactive in schizophrenia.
  • Toxicity: Bromperidol can cause various side effects, including movement disorders (tardive dyskinesia), drowsiness, and sedation [].
  • Safety: Due to its potential side effects, bromperidol should only be used under the supervision of a healthcare professional [].
  • Data on specific toxicity levels is limited and should be discussed with a doctor for a complete picture of potential risks.

Limitations

  • In-depth information on Bromperidol's synthesis and specific reaction mechanisms is limited due to its proprietary nature as a pharmaceutical drug.
Typical of aromatic ketones and piperidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles, leading to derivatives with altered pharmacological properties.
  • Hydrolysis: Under acidic or basic conditions, bromperidol can hydrolyze, affecting its stability and bioavailability.
  • Metabolism: In vivo, bromperidol is metabolized primarily in the liver to produce several metabolites, including 4'-Fluorobutyrophenone and 4-(4-Bromophenyl)piperidin-4-ol, which may also exhibit pharmacological activity .

Bromperidol exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system. This action helps reduce psychotic symptoms such as hallucinations and delusions. Additionally, bromperidol has been shown to interact with serotonin receptors, contributing to its antipsychotic effects. It also possesses some affinity for adrenergic receptors, which may influence its side effect profile .

The synthesis of bromperidol involves several steps:

  • Formation of the Piperidine Ring: The synthesis begins with the preparation of a piperidine derivative through cyclization reactions.
  • Aromatic Bromination: The introduction of the bromine atom onto the phenyl ring is achieved through electrophilic aromatic substitution.
  • Formation of the Ketone: The final product is obtained by condensing the piperidine derivative with an appropriate ketone precursor, followed by purification steps such as recrystallization or chromatography .

Bromperidol is primarily used for:

  • Treatment of Schizophrenia: It alleviates symptoms associated with acute psychotic episodes.
  • Management of Agitation: It can be used in acute settings to manage severe agitation in psychiatric patients.
  • Long-acting Formulation: Bromperidol decanoate serves as a depot injectable for patients requiring sustained treatment without daily dosing .

Bromperidol has been studied for various drug interactions:

  • Neurotoxic Interactions: It may increase neurotoxic effects when administered with certain agents like bismuth subnitrate.
  • Central Nervous System Depression: Concurrent use with other CNS depressants can enhance sedation and respiratory depression risks .
  • Metabolic Interactions: Bromperidol's metabolism may be affected by other drugs that induce or inhibit liver enzymes, altering its efficacy and safety profile .

Bromperidol shares structural and functional characteristics with several other antipsychotics. Here are some similar compounds:

Compound NameClassKey Characteristics
HaloperidolButyrophenoneHigh D2 receptor affinity; used for acute psychosis
FluphenazinePhenothiazineBroad spectrum antipsychotic; affects multiple neurotransmitter systems
AripiprazoleAtypicalPartial agonist at D2 receptors; lower side effect profile
RisperidoneAtypicalSerotonin-dopamine antagonist; effective in mood disorders
LurasidoneAtypicalDual action on serotonin and dopamine receptors; fewer metabolic side effects

Bromperidol's uniqueness lies in its specific receptor binding profile and its historical significance as one of the earlier antipsychotics developed for managing schizophrenia, distinguishing it from newer atypical agents that often have broader receptor activity and different side effect profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

419.08962 g/mol

Monoisotopic Mass

419.08962 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

155.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LYH6F7I22E

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (15.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (15.22%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AD - Butyrophenone derivatives
N05AD06 - Bromperidol

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

10457-90-6

Metabolism Metabolites

Bromperidol has known human metabolites that include 4'-Fluorobutyrophenone and 4-(4-Bromophenyl)piperidin-4-ol.

Wikipedia

Bromperidol

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof

Hidenobu Suzuki, Keishi Gen, Yuichi Inoue
PMID: 23427194   DOI: 10.1177/0269881113478281

Abstract

Second-generation antipsychotics, which have become the standard drug therapies for schizophrenia, are known to have a serotonin 5-HT(2A) receptor blocking effect in addition to a dopamine D₂ receptor blocking effect. However, although chlorpromazine (CPZ) has a 5-HT(2A) receptor blocking effect and has the profile of a second-generation antipsychotic in vitro, it loses this pharmacological profile in vivo. In order to elucidate the differences between the in vivo and in vitro pharmacological characteristics of CPZ, we used a radioreceptor assay to measure the anti-D₂ activity and the anti-5-HT(2A) activity of CPZ and five major metabolites of CPZ, and compared the results to the anti-D₂ activity and anti-5-HT(2A) activity of risperidone, zotepine, perospirone, the major metabolites of each of these drugs, and olanzapine, bromperidol, and haloperidol. The subjects were 182 patients who had received diagnoses of schizophrenia based on the DSM-IV criteria. The results revealed that CPZ exhibited little anti-5-HT(2A) activity, regardless of the anti-D₂ activity level, and that none of the metabolites possessed anti-5-HT(2A) activity. However, both the parent compounds and the metabolites of each of the second-generation antipsychotics possessed both anti-D₂ activity and anti-5-HT(2A) activity. This clarified that, unlike second-generation antipsychotics, the reason CPZ loses its second-generation antipsychotic profiles in vivo is because it does not have any metabolites that possess anti-5-HT(2A) activity.


Repurposing antipsychotic drugs into antifungal agents: Synergistic combinations of azoles and bromperidol derivatives in the treatment of various fungal infections

Selina Y L Holbrook, Atefeh Garzan, Emily K Dennis, Sanjib K Shrestha, Sylvie Garneau-Tsodikova
PMID: 28797882   DOI: 10.1016/j.ejmech.2017.07.030

Abstract

As the number of hospitalized and immunocompromised patients continues to rise, invasive fungal infections, such as invasive candidiasis and aspergillosis, threaten the life of millions of patients every year. The azole antifungals are currently the most prescribed drugs clinically that display broad-spectrum antifungal activity and excellent oral bioavailability. Yet, the azole antifungals have their own limitations and are unable to meet the challenges associated with increasing fungal infections and the accompanied development of resistance against azoles. Exploring combination therapy that involves the current azoles and another drug has been shown to be a promising strategy. Haloperidol and its derivative, bromperidol, were originally discovered as antipsychotics. Herein, we synthesize and report a series of bromperidol derivatives and their synergistic antifungal interactions in combination with a variety of current azole antifungals against a wide panel of fungal pathogens. We further select two representative combinations and confirm the antifungal synergy by performing time-kill assays. Furthermore, we evaluate the ability of selected combinations to destroy fungal biofilm. Finally, we perform mammalian cytotoxicity assays with the representative combinations against three mammalian cell lines.


Haloperidol versus first-generation antipsychotics for the treatment of schizophrenia and other psychotic disorders

Markus Dold, Myrto T Samara, Chunbo Li, Magdolna Tardy, Stefan Leucht
PMID: 25592299   DOI: 10.1002/14651858.CD009831.pub2

Abstract

Haloperidol is worldwide one of the most frequently used antipsychotic drugs with a very high market share. Previous narrative, unsystematic reviews found no differences in terms of efficacy between the various first-generation ("conventional", "typical") antipsychotic agents. This established the unproven psychopharmacological assumption of a comparable efficacy between the first-generation antipsychotic compounds codified in textbooks and treatment guidelines. Because this assumption contrasts with the clinical impression, a high-quality systematic review appeared highly necessary.
To compare the efficacy, acceptability, and tolerability of haloperidol with other first-generation antipsychotics in schizophrenia and schizophrenia-like psychosis.
In October 2011 and July 2012, we searched the Cochrane Schizophrenia Group's Trials Register, which is based on regular searches of CINAHL, BIOSIS, AMED, EMBASE, PubMed, MEDLINE, PsycINFO, and registries of clinical trials. To identify further relevant publications, we screened the references of all included studies and contacted the manufacturers of haloperidol for further relevant trials and missing information on identified studies. Furthermore, we contacted the corresponding authors of all included trials for missing data.
We included all randomised controlled trials (RCTs) that compared oral haloperidol with another oral first-generation antipsychotic drug (with the exception of the low-potency antipsychotics chlorpromazine, chlorprothixene, levopromazine, mesoridazine, perazine, prochlorpromazine, and thioridazine) in schizophrenia and schizophrenia-like psychosis. Clinically important response to treatment was defined as the primary outcome. Secondary outcomes were global state, mental state, behaviour, overall acceptability (measured by the number of participants leaving the study early due to any reason), overall efficacy (attrition due to inefficacy of treatment), overall tolerability (attrition due to adverse events), and specific adverse effects.
At least two review authors independently extracted data from the included trials. The methodological quality of the included studies was assessed using The Cochrane Collaboration`s 'Risk of bias' tool.We analysed dichotomous outcomes with risk ratios (RR) and continuous outcomes with mean differences (MD), both with the associated 95% confidence intervals (CI). All analyses were based on a random-effects model and we preferably used data on an intention-to-treat basis where possible.
The systematic review currently includes 63 randomised trials with 3675 participants. Bromperidol (n = 9), loxapine (n = 7), and trifluoperazine (n = 6) were the most frequently administered antipsychotics comparator to haloperidol. The included studies were published between 1962 and 1993, were characterised by small sample sizes (mean: 58 participants, range from 18 to 206) and the predefined outcomes were often incompletely reported. All results for the main outcomes were based on very low or low quality data. In many trials the mechanism of randomisation, allocation, and blinding was frequently not reported. In short-term studies (up to 12 weeks), there was no clear evidence of a difference between haloperidol and the pooled group of the other first-generation antipsychotic agents in terms of the primary outcome "clinically important response to treatment" (40 RCTs, n = 2132, RR 0.93 CI 0.87 to 1.00). In the medium-term trials, haloperidol may be less effective than the other first-generation antipsychotic group but this evidence is based on only one trial (1 RCT, n = 80, RR 0.51 CI 0.37 to 0.69).Based on limited evidence, haloperidol alleviated more positive symptoms of schizophrenia than the other antipsychotic drugs. There were no statistically significant between-group differences in global state, other mental state outcomes, behaviour, leaving the study early due to any reason, due to inefficacy, as well as due to adverse effects. The only statistically significant difference in specific side effects was that haloperidol produced less akathisia in the medium term.
The findings of the meta-analytic calculations support the statements of previous narrative, unsystematic reviews suggesting comparable efficacy of first-generation antipsychotics. In efficacy-related outcomes, there was no clear evidence of a difference between the prototypal drug haloperidol and other, mainly high-potency first-generation antipsychotics. Additionally, we demonstrated that haloperidol is characterised by a similar risk profile compared to the other first-generation antipsychotic compounds. The only statistically significant difference in specific side effects was that haloperidol produced less akathisia in the medium term. The results were limited by the low methodological quality in many of the included original studies. Data for the main results were low or very low quality. Therefore, future clinical trials with high methodological quality are required.


[Severe hypotension and ventricular fibrillation during combined general and epidural anesthesia in a patient on major tranquilizers]

Kanako Futsukaichi, Koji Matsumoto, Kazuya Fujita, Ryuji Abe, Takayuki Noguchi
PMID: 23157101   DOI:

Abstract

A 54-year-old man (height 155 cm, weight 49 kg) was scheduled for retroperitoneoscopic nephrectomy. He had a history of schizophrenia that had been controlled with propericiazine 10 mg and bromperidol 3 mg daily for 34 years. After induction of anesthesia, 1% mepivacaine 5 ml was administered via an epidural catheter. Blood pressure decreased 15 minutes later to 47/25 mmHg and heart rate dropped to 50 beats x min(-1). Ventricular fibrillation occurred despite titrated injection of ephedrine (40 mg total), phenylephrine (1 mg total), atropine (0.5 mg total), and rapid infusion of crystalloid and colloid solutions. Chest compression and defibrillation were required to restore spontaneous circulation. Surgery was cancelled and he was extubated 45 minutes later without any complications. These findings suggest that caution must be exercised when combining general and epidural anesthesia for patients on long-term major tranquilizers. In the event of refractory hypotension, the use of direct-acting vasoconstrictors such as noradrenaline or vasopressin should be considered.


Folie à deux: double case-report of shared delusions with a fatal outcome

A Talamo, A Vento, V Savoja, D Di Cosimo, S Lazanio, G D Kotzalidis, G Manfredi, N Girardi, R Tatarelli
PMID: 21448546   DOI:

Abstract

Treatment of shared delusional disorder (folie à deux) often involves separation and use of antipsychotic medication, with uncertain outcomes and potential risks.
We report on two highly interdependent and chronically psychotic sisters with shared systematic delusion, followed by psychiatrists over several years.
The dominant patient was diagnosed with schizoaffective disorder and her non-dominant sister with paranoid schizophrenia. Both received antipsychotics and supportive therapy as outpatients and allowed to continue conjoint therapy with individual psychiatrists-therapists. They returned for follow-up visits for 20 months, when the dominant decided to continue treatment alone, as her sister gradually improved symptomatically and functionally. After separation, the dominant became increasingly anxious. She impulsively ingested an overdose of the non-dominant sister's medicines and died of cardiac arrest, despite her sister's efforts to seek medical assistance. The surviving non-dominant sister developed anxiety and increasing agitation requiring psychiatric hospitalization and increased pharmacotherapy. She improved gradually, but continued to be dysfunctional and required placement in a psychiatric inpatient unit for several months, eventually doing better in a community-based rehabilitative program with regular psychiatric follow-up.
Combined treatment of patients with folie à deux may encourage continuous pathological interactions, but separation may increase risk of adverse outcomes.


In silico repurposing of antipsychotic drugs for Alzheimer's disease

Shivani Kumar, Suman Chowdhury, Suresh Kumar
PMID: 29078760   DOI: 10.1186/s12868-017-0394-8

Abstract

Alzheimer's disease (AD) is the most prevalent form of dementia and represents one of the highest unmet requirements in medicine today. There is shortage of novel molecules entering into market because of poor pharmacokinetic properties and safety issues. Drug repurposing offers an opportunity to reinvigorate the slowing drug discovery process by finding new uses for existing drugs. The major advantage of the drug repurposing approach is that the safety issues are already investigated in the clinical trials and the drugs are commercially available in the marketplace. As this approach provides an effective solution to hasten the process of providing new alternative drugs for AD, the current study shows the molecular interaction of already known antipsychotic drugs with the different protein targets implicated in AD using in silico studies.
A computational method based on ligand-protein interaction was adopted in present study to explore potential antipsychotic drugs for the treatment of AD. The screening of approximately 150 antipsychotic drugs was performed on five major protein targets (AChE, BuChE, BACE 1, MAO and NMDA) by molecular docking. In this study, for each protein target, the best drug was identified on the basis of dock score and glide energy. The top hits were then compared with the already known inhibitor of the respective proteins. Some of the drugs showed relatively better docking score and binding energies as compared to the already known inhibitors of the respective targets. Molecular descriptors like molecular weight, number of hydrogen bond donors, acceptors, predicted octanol/water partition coefficient and percentage human oral absorption were also analysed to determine the in silico ADME properties of these drugs and all were found in the acceptable range and follows Lipinski's rule.
The present study have led to unravel the potential of leading antipsychotic drugs such as pimozide, bromperidol, melperone, anisoperidone, benperidol and anisopirol against multiple targets associated with AD. Benperidol was found to be the best candidate drug interacting with different target proteins involved in AD.


Improvement of mutism in a catatonic schizophrenia case by add-on treatment with amantadine

K Muneoka, Y Shirayama, K Kon, M Kawabe, M Goto, S Kimura
PMID: 20571993   DOI: 10.1055/s-0029-1242821

Abstract




Minimizing antipsychotic medication obviated the need for enema against severe constipation leading to paralytic ileus: a case report

T Suzuki, H Uchida, K Watanabe, H Kashima
PMID: 17875120   DOI: 10.1111/j.1365-2710.2007.00843.x

Abstract

To report the usefulness of antipsychotic dose-reduction for avoiding paralytic ileus in a patient with chronic schizophrenia and comorbid dementia.
A 65-year-old in-patient developed severe paralytic ileus warranting a transfer to the general hospital. Constipation was very troublesome and he often needed enema to prevent intestinal obstruction. He had originally been treated with 24 mg of bromperidol, which was reduced to 4 mg, and other psychotropic treatments were simultaneously simplified. As a result, bowel habits improved and enema is now only rarely necessary. Constipation is a frequent adverse effect of antipsychotics and adjunctive psychotropics, which can be severe and may lead to life-threatening paralytic ileus. Dose-reduction obviated a necessity of enema against persistent constipation, while the patient's mental status remained under control. Assessment using the Naranjo probability scale revealed a definite causal relationship.
With an increasing number of elderly patients with schizophrenia, more cases of severe gastrointestinal motility problems from antipsychotic medication are to be expected. In this patient population dose-reduction of antipsychotics and simplification of concomitant psychotropics should be seriously considered.


Dopamine D2 receptor gene polymorphisms predict well the response to dopamine antagonists at therapeutic dosages in patients with schizophrenia

Noboru Sakumoto, Tsuyoshi Kondo, Kazuo Mihara, Akihito Suzuki, Norio Yasui-Furukori
PMID: 17362435   DOI: 10.1111/j.1440-1819.2007.01633.x

Abstract

Previous reports have shown that both A1 allele carriers of TaqI A and Del allele non-carriers of -141C Ins/Del for dopamine D(2) receptor (DRD(2)) gene polymorphisms have a better antipsychotic drug response. The present study aimed to examine the validity of a combination of these two DRD(2) polymorphisms as predictors for response to DRD(2) antagonists. The subjects consisted of 49 acutely exacerbated inpatients with schizophrenia treated with bromperidol (30 cases, 6-18 mg/day) or nemonapride (19 cases, 18 mg/day) for 3 weeks. Brief Psychiatric Rating Scale and Udvalg for Kliniske Undersøgelser side-effects rating scale were used for clinical assessments. DRD(2) genotypes were determined using a polymerase chain reaction method. In the overall 49 subjects, combined DRD(2) polymorphisms weakly predicted the response to DRD(2) antagonists (Fisher exact test, P = 0.049), that is, good response in A1(+) or Del(-) subjects and poor response in A1(-) plus Del(+) subjects. In the former subjects, non-responders with A1(+) or Del(-) showed higher scores of psychic, extrapyramidal and total side-effects. At therapeutic doses (6-8 mg/day haloperidol equivalent dose) in 30 subjects, the predictability of response was greatly increased (Fisher exact test, P < 0.0045) with higher positive and negative predictive values (78.3% and 85.7%, respectively). These findings suggest that combined DRD(2) polymorphisms can be used as a pretreatment marker for response to DRD(2) antagonists at therapeutic doses, and that A1(+) or Del(-) subjects are highly sensitive to DRD(2) antagonists, expressed as either treatment responders or non-responders vulnerable to extrapyramidal symptoms.


Synergistic drug combinations for tuberculosis therapy identified by a novel high-throughput screen

Santiago Ramón-García, Carol Ng, Hilary Anderson, Joseph D Chao, Xingji Zheng, Tom Pfeifer, Yossef Av-Gay, Michel Roberge, Charles J Thompson
PMID: 21576426   DOI: 10.1128/AAC.00474-11

Abstract

Therapeutic options for tuberculosis (TB) are limited and notoriously ineffective despite the wide variety of potent antibiotics available for treating other bacterial infections. We investigated an approach that enables an expansion of TB therapeutic strategies by using synergistic combinations of drugs. To achieve this, we devised a high-throughput synergy screen (HTSS) of chemical libraries having known pharmaceutical properties, including thousands that are clinically approved. Spectinomycin was used to test the concept that clinically available antibiotics with limited efficacy against Mycobacterium tuberculosis might be used for TB treatment when coadministered with a synergistic partner compound used as a sensitizer. Screens using Mycobacterium smegmatis revealed many compounds in our libraries that acted synergistically with spectinomycin. Among them, several families of antimicrobial compounds, including macrolides and azoles, were also synergistic against M. tuberculosis in vitro and in a macrophage model of M. tuberculosis infection. Strikingly, each sensitizer identified for synergy with spectinomycin uniquely enhanced the activities of other clinically used antibiotics, revealing a remarkable number of unexplored synergistic drug combinations. HTSS also revealed a novel activity for bromperidol, a butyrophenone used as an antipsychotic drug, which was discovered to be bactericidal and greatly enhanced the activities of several antibiotics and drug combinations against M. tuberculosis. Our results suggest that many compounds in the currently available pharmacopoeia could be readily mobilized for TB treatment, including disease caused by multi- and extensively drug-resistant strains for which there are no effective therapies.


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